REACTION_CXSMILES
|
[CH3:1][OH:2].[H-].[Na+].[Br:5][C:6]1[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[C:8]([Br:15])[N:7]=1>>[Br:5][C:6]1[CH:11]=[C:10]([O:2][CH3:1])[CH:9]=[C:8]([Br:15])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC(=C1)[N+](=O)[O-])Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 3 h before the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the mixture
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
rises to 14° C
|
Type
|
CUSTOM
|
Details
|
is quenched with sat. aq. NH4Cl solution
|
Type
|
ADDITION
|
Details
|
The mixture is diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EA (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with DCM
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC(=C1)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |